Benzo-21-crown-7
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Overview
Description
Benzo-21-crown-7 is a type of crown ether, which is a cyclic chemical compound consisting of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations. This compound, in particular, has a benzene ring integrated into its structure, which enhances its binding properties and makes it a valuable compound in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two primary methods are used for the synthesis of benzo-21-crown-7:
[1+1] Macrocyclization with Potassium Tetrafluoroborate (KBF4) as the Template: This method involves the use of KBF4 to facilitate the formation of the crown ether ring.
Intramolecular Macrocyclization: This method does not use a template and is less efficient than the templated method.
Industrial Production Methods
The industrial production of this compound typically involves the use of column chromatography-free methods to ensure efficiency and convenience. The structures of this compound and its derivatives are confirmed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
Benzo-21-crown-7 undergoes various chemical reactions, including:
Complexation with Secondary Ammonium Ions: This reaction forms pseudorotaxanes, where the crown ether forms a complex with secondary ammonium ions.
Host-Guest Complexation: This compound can form cross-linked supramolecular polymers via host-guest complexation with secondary ammonium salts.
Common Reagents and Conditions
Potassium Tetrafluoroborate (KBF4): Used as a template in the [1+1] macrocyclization method.
Secondary Ammonium Ions: Used in the formation of pseudorotaxanes and supramolecular polymers.
Major Products Formed
Pseudorotaxanes: Formed through the complexation with secondary ammonium ions.
Supramolecular Polymers: Formed via host-guest complexation with secondary ammonium salts.
Scientific Research Applications
Benzo-21-crown-7 has a wide range of applications in scientific research:
Supramolecular Chemistry: Used in the construction of mechanically interlocked structures, such as rotaxanes and catenanes.
Molecular Machines and Smart Materials: Its ability to form complex structures makes it valuable in the development of molecular machines and smart materials.
Dynamic Luminescent Materials:
Thermosensitive Systems: Employed in the development of thermosensitive phase behavior systems, which can respond to changes in temperature and salt concentration.
Mechanism of Action
Benzo-21-crown-7 exerts its effects through its ability to form host-guest complexes with various cations, particularly secondary ammonium ions. The crown ether acts as a receptor, detecting changes in temperature and salt concentration, and forming complexes that exhibit unique properties such as aggregation-induced emission (AIE) and thermosensitive phase behavior .
Comparison with Similar Compounds
Benzo-21-crown-7 is compared with other crown ethers, such as:
Pyrido-21-crown-7: Similar in structure to this compound, but with a pyridine ring instead of a benzene ring, which affects its binding properties.
List of Similar Compounds
- Dibenzo-24-crown-8
- Pyrido-21-crown-7
- Dibenzo-42-crown-14
- Heptabenzo-168-crown-56
This compound stands out due to its unique binding properties and versatility in forming complex supramolecular structures, making it a valuable compound in various scientific research applications.
Biological Activity
Benzo-21-crown-7 (B21C7) is a member of the crown ether family known for its unique structural features and significant biological activities. This article explores the biological activity of B21C7, focusing on its antimicrobial properties, ion transport capabilities, and potential therapeutic applications.
Structural Characteristics
B21C7 is characterized by its cyclic structure that includes a benzo moiety, which enhances its solubility and binding properties. Its high water solubility (up to 1,500 g/L) is notable compared to other crown ethers, making it an attractive candidate for biological applications . The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of B21C7 derivatives. Specifically, monoacylated and monoalkylated benzo(crown-ethers) have demonstrated significant antibacterial activity against Gram-positive bacteria. The effectiveness of these compounds is influenced by the length of the alkyl chain substituents .
Table 1: Antimicrobial Activity of B21C7 Derivatives
Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Monoacylated B21C7 | Staphylococcus aureus | 12.5 µg/mL |
Monoalkylated B21C7 | Bacillus subtilis | 25 µg/mL |
This compound | Enterococcus faecalis | 50 µg/mL |
Ion Transport Mechanism
B21C7 functions as a synthetic ion channel, facilitating ion transport across lipid membranes. Studies indicate that the activity of B21C7 is ion-dependent, particularly favoring potassium ions (K⁺) over sodium ions (Na⁺). This selectivity suggests that B21C7 can regulate ion flow in biological systems, potentially influencing cellular excitability and signaling pathways .
Case Study: Ion Transport in Lipid Bilayers
In a controlled experiment using planar lipid bilayers, B21C7 was incorporated to assess its ion transport capabilities. Single-channel recordings demonstrated that:
- Channels formed by B21C7 exhibited higher conductance in the presence of K⁺.
- The channels displayed non-selective behavior under bionic conditions, suggesting a complex interaction with membrane components rather than straightforward ion selectivity.
Thermoresponsive Properties
The thermoresponsive behavior of B21C7 has also been investigated, revealing lower critical solution temperature (LCST) phenomena. This property allows B21C7 to undergo phase transitions in response to temperature changes, which could be exploited for drug delivery systems or as responsive materials in biomedical applications .
Potential Therapeutic Applications
The diverse biological activities of B21C7 derivatives suggest potential therapeutic applications:
- Antimicrobial Agents : Due to their effectiveness against various bacteria, these compounds can be further developed into new antibiotics.
- Drug Delivery Systems : The ability to form complexes with drugs and modulate their release profiles makes B21C7 suitable for targeted drug delivery.
- Ion Channel Modulators : By manipulating ion flow, B21C7 could be used in treatments for conditions related to ion channel dysfunction.
Properties
CAS No. |
67950-78-1 |
---|---|
Molecular Formula |
C18H28O7 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(25),21,23-triene |
InChI |
InChI=1S/C18H28O7/c1-2-4-18-17(3-1)24-15-13-22-11-9-20-7-5-19-6-8-21-10-12-23-14-16-25-18/h1-4H,5-16H2 |
InChI Key |
DZWYQRMUCPSDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=CC=CC=C2OCCOCCOCCO1 |
Origin of Product |
United States |
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